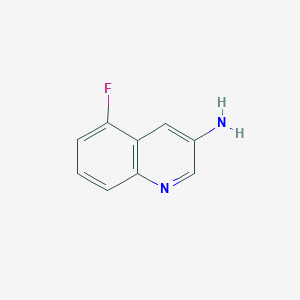

5-Fluoroquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGMFMNPSYGOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438827 | |

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028302-82-0 | |

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoroquinolin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinolin-3-amine is a fluorinated heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a key building block, its quinoline core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a fluorine atom at the 5-position and an amine group at the 3-position imparts unique electronic properties that are advantageous for modulating the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide provides a comprehensive overview of the chemical properties, structural features, plausible synthetic routes, and potential applications of this compound, offering valuable insights for its utilization in research and development.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups are a fluorine atom at position 5 and a primary amine group at position 3.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, assessing solubility, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| CAS Number | 155014-05-4 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C2C=C(C=NC2=C1)N)F | [1] |

| InChI Key | QXOIWROBEFMORO-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen in the pyridine ring, as well as the electron-donating effect of the amine group. The protons on the benzene portion of the ring will likely appear as a complex multiplet, while the protons on the pyridine ring will also show characteristic splitting patterns. The protons of the amine group will likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the fluorine (C5) will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The chemical shifts of the carbons will be influenced by the electronegativity of the attached atoms and their position within the aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. As a primary amine, two N-H stretching bands are anticipated in the region of 3400-3250 cm⁻¹.[2] An N-H bending vibration should be observable around 1650-1580 cm⁻¹.[2] The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[2] Additionally, C=C and C=N stretching vibrations from the quinoline ring will be present in the 1600-1400 cm⁻¹ region. A C-F stretching band is also expected, though its position can vary.

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN, consistent with the fragmentation of quinoline and pyridine rings.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several established methods for amine synthesis on heterocyclic scaffolds. A plausible and efficient route would involve a nucleophilic aromatic substitution or a rearrangement reaction.

Caption: Plausible synthetic routes to this compound.

Representative Protocol via Curtius Rearrangement:

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with one less carbon atom.[3][4]

-

Starting Material: 5-Fluoroquinoline-3-carboxylic acid.

-

Step 1: Acyl Azide Formation. The carboxylic acid is converted to the corresponding acyl azide. This can be achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N) in an inert solvent such as toluene or THF.

-

Step 2: Thermal Rearrangement. The acyl azide is heated, typically in the same reaction vessel. This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.[5]

-

Step 3: Hydrolysis. The resulting isocyanate is then hydrolyzed by the addition of an aqueous acid or base to yield the desired this compound and carbon dioxide.

This method is often preferred due to its mild conditions and tolerance of various functional groups.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Basicity: The amine group at the 3-position is basic, but its basicity is reduced by the electron-withdrawing effect of the fluorine atom at the 5-position and the nitrogen atom within the pyridine ring. The pKa of the conjugate acid is expected to be lower than that of aniline due to these effects.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can readily participate in reactions with electrophiles, such as acylation, alkylation, and condensation reactions.

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution. The amine group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The overall regioselectivity of such reactions would be complex and influenced by the reaction conditions.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors. The quinoline core can mimic the adenine part of ATP, allowing derivatives to bind to the ATP-binding site of kinases. The fluorine atom can enhance binding affinity through favorable interactions with the protein and improve metabolic stability. The amine group serves as a versatile handle for introducing various side chains to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of fluorinated quinolines have shown promise as inhibitors of various kinases implicated in cancer and other diseases.

Caption: Workflow for the application of this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a quinoline scaffold, a fluorine substituent, and a reactive amine handle makes it a versatile tool for medicinal chemists. While detailed experimental data on its properties and reactivity are still emerging, the theoretical framework and knowledge from related compounds provide a solid foundation for its effective use in research and drug development. Further experimental studies are warranted to fully elucidate its chemical and pharmacological profile.

References

-

Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Available at: [Link]

-

Royal Society of Chemistry. Photochemical Intramolecular Amination for the Synthesis of Heterocycles. Available at: [Link]

-

UCLA. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Available at: [Link]

-

PubChem. 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine. Available at: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. Available at: [Link]

-

YouTube. Syntheses of Amines II: Hofmann and Curtius Rearrangements. Available at: [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available at: [Link]

-

CDN. Infrared Spectroscopy. Available at: [Link]

-

PubChem. 3-Fluoro-5-aminoquinoline. Available at: [Link]

-

ResearchGate. (PDF) Study of the composition of amines using IR spectroscopy. Available at: [Link]

-

ResearchGate. (PDF) The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. Available at: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

-

HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Available at: [Link]

-

ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Available at: [Link]

-

PubChem. 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. Available at: [Link]

-

ResearchGate. Why do we get 3 and 2 peaks in 1H NMR for 14NH3 (14NH4+) and 15NH3 (15NH4+), respectively, when reacted with acid?. Available at: [Link]

-

PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. Available at: [Link]

-

The Role of 3-Bromo-5-fluoropicolinonitrile in Pharmaceutical Synthesis. Available at: [Link]

-

Bentham Open Archives. NMR Studies of Complexes of Fluorides of Triethylamine. Available at: [Link]

-

PubChem. 2-(5-Fluoro-3-pyridinyl)pyridin-3-amine. Available at: [Link]

Sources

- 1. 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

An In-Depth Technical Guide to 5-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery

For Immediate Release

A comprehensive technical guide on 5-Fluoroquinolin-3-amine, a pivotal heterocyclic amine in medicinal chemistry, has been compiled for researchers, scientists, and professionals in drug development. This guide details the compound's essential physicochemical properties, synthesis methodologies, and its emerging applications in the design of targeted therapeutics.

Core Compound Identification

CAS Number: 1028302-82-0[1] Molecular Formula: C₉H₇FN₂ Molecular Weight: 162.16 g/mol

| Property | Value | Source |

| CAS Number | 1028302-82-0 | BLD Pharm[1] |

| Molecular Weight | 162.16 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| Canonical SMILES | C1=CC=C2C(=C1F)N=CC(=C2)N | --- |

Introduction to a Privileged Scaffold

This compound belongs to the class of fluoroquinolones, a group of synthetic compounds recognized for their broad-spectrum biological activities. The strategic incorporation of a fluorine atom onto the quinoline scaffold significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2] These characteristics make fluorinated quinolines, and by extension this compound, highly sought-after building blocks in the design of novel therapeutic agents. Their utility is particularly noted in the development of kinase inhibitors for oncology and potent antibacterial agents.

Synthesis of the Quinolone Core: A Methodological Overview

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[3][4][5] For the synthesis of this compound, a suitable starting material would be a 3-fluoroaniline derivative.

Conceptual Synthesis Workflow

A likely synthetic strategy would commence with a substituted 3-fluoroaniline. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative. Subsequent cyclization and oxidation would yield the desired fluoroquinoline core. The amino group at the 3-position could be introduced either through the use of a suitably substituted aniline precursor or by functional group manipulation in a later step.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Quinolone Ring (Skraup Synthesis)

-

To a stirred mixture of a suitable 3-fluoroaniline derivative and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid.

-

Add an oxidizing agent, such as nitrobenzene or arsenic acid.[3]

-

Heat the reaction mixture cautiously. The reaction is often exothermic and can be vigorous. The use of a moderator like ferrous sulfate is common.[3]

-

After the initial reaction subsides, continue heating to complete the cyclization and oxidation.

-

Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline product.

-

Purify the product by steam distillation or recrystallization.

Step 2: Introduction of the 3-Amino Group This step is highly dependent on the specific starting materials and the functional groups present on the synthesized quinoline core.

-

If starting with a pre-aminated aniline: This step may not be necessary.

-

Via Nitration and Reduction: If the 3-position is unsubstituted, it can be nitrated using a mixture of nitric and sulfuric acids, followed by reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation.

-

From a Halogenated Precursor: If the 3-position bears a halogen, a nucleophilic aromatic substitution with an amine source can be employed.

Physicochemical Properties and Their Impact on Drug Design

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively published, predictions based on its structure and data from similar compounds can provide valuable insights.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| pKa (basic) | 4.0 - 6.0 | The basicity of the amine group influences solubility, receptor binding (through ionic interactions), and cell permeability. A moderately basic amine is often desirable. |

| logP | 1.5 - 2.5 | Lipophilicity affects solubility, membrane permeability, plasma protein binding, and metabolism. A balanced logP is crucial for oral bioavailability. |

| Aqueous Solubility | Low to moderate | Adequate solubility is necessary for formulation and absorption. The fluorination and the amino group are expected to influence solubility. |

The fluorine atom, being highly electronegative, generally lowers the pKa of nearby amino groups, making them less basic.[6] This can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH. Furthermore, fluorine substitution can increase lipophilicity, which may enhance membrane permeability.[7]

Applications in Drug Discovery and Development

Fluoroquinolone scaffolds are integral to a multitude of therapeutic agents. The presence of the 3-amino group on the 5-fluoroquinoline ring provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of drug candidates.

As a Scaffold for Kinase Inhibitors

The quinoline core is a common feature in many approved and investigational kinase inhibitors used in cancer therapy.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-amino group of this compound can serve as a handle to introduce side chains that can interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Caption: Role of this compound in kinase inhibitor design.

In the Development of Novel Antibacterial Agents

The foundational role of the fluoroquinolone scaffold in antibacterial drugs is well-documented. These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] While many established fluoroquinolone antibiotics have substitutions at other positions, the 3-amino-5-fluoroquinoline scaffold offers a platform for developing new derivatives with potentially improved activity against resistant bacterial strains.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive amino group provides a powerful platform for the synthesis of novel drug candidates. With its potential applications in the development of kinase inhibitors and new antibacterial agents, this compound is poised to play a significant role in the future of drug discovery. Further research into its synthesis, reactivity, and biological activity will undoubtedly unlock new therapeutic opportunities.

References

-

Al-Hussain, S. A., & Al-shmgani, H. S. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1621. [Link]

-

Wikipedia contributors. (2023, August 28). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

- Klebl, B. M., & Müller, G. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry, 74(12), 929-936.

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Enamine. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

- Hughes, T. V., et al. (2020). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 10(1), 1-11.

-

PubChem. (n.d.). 3-Fluoro-5-aminoquinoline. [Link]

- Chen, Y., et al. (2013). 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. ACS Medicinal Chemistry Letters, 4(8), 759-763.

- Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. (2020). Letters in Drug Design & Discovery, 17(6), 754-761.

- U.S. Patent No. 12,391,695 B2. (2023). PRMT5 inhibitors.

- U.S. Patent No. 6,103,904 A. (2000). Skraup reaction process for synthesizing quinolones.

- Shaim, H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society, 1-16.

- Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Kondratov, I. S., & Haufe, G. (2018). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2018(34), 4739-4747.

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. [Link]

-

ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

- Avdeef, A., & Tsinman, O. (2006). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. European Journal of Pharmaceutical Sciences, 28(1-2), 1-10.

- Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

- Christensen, A. S., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3457.

-

arXiv. (2022). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. [Link]

Sources

- 1. 1028302-82-0|this compound|BLD Pharm [bldpharm.com]

- 2. youtube.com [youtube.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. iipseries.org [iipseries.org]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoroquinolin-3-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Fluoroquinolin-3-amine, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Introduction

This compound is a fluorinated aromatic amine belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The amine functional group at the 3-position provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel drug candidates.

Accurate structural confirmation of such intermediates is a critical aspect of the drug discovery and development process. Spectroscopic methods provide the necessary tools for this confirmation, offering a detailed picture of the molecular architecture. This guide will present and interpret the expected spectroscopic data for this compound, providing a virtual "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol:

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, ~0.7 mL) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

dot

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹³C NMR Data and Interpretation:

The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromatic ring currents.

| Carbon | Predicted Chemical Shift (ppm) | Key Feature |

| C2 | 145 - 150 | Deshielded by adjacent nitrogen |

| C3 | 140 - 145 | Attached to the amine group |

| C4 | 120 - 125 | - |

| C4a | 125 - 130 | Quaternary carbon |

| C5 | 155 - 160 (doublet) | Attached to fluorine (large C-F coupling) |

| C6 | 110 - 115 (doublet) | Coupled to fluorine |

| C7 | 125 - 130 | - |

| C8 | 115 - 120 | - |

| C8a | 140 - 145 | Quaternary carbon, adjacent to nitrogen |

-

C5: This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF), which will appear as a doublet in the proton-decoupled spectrum.

-

C2, C3, and C8a: These carbons are influenced by the nitrogen atom in the quinoline ring, leading to their downfield chemical shifts.

-

Quaternary Carbons (C4a, C8a): These carbons will typically show weaker signals in the ¹³C NMR spectrum compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

dot

Caption: Workflow for IR Spectroscopy (ATR).

Predicted IR Data and Interpretation:

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |

| 1650 - 1580 | N-H bending (scissoring) | Medium |

| 1600 - 1450 | Aromatic C=C and C=N stretching | Strong to Medium |

| 1335 - 1250 | Aromatic C-N stretching | Strong |

| 1250 - 1150 | C-F stretching | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bending | Strong |

-

N-H Vibrations: The presence of a primary amine group (-NH₂) is confirmed by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region (asymmetric and symmetric stretches) and an N-H bending vibration around 1650-1580 cm⁻¹. [1][2]* Aromatic Ring: The aromatic nature of the quinoline core is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region.

-

C-F Bond: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1150 cm⁻¹ region.

-

C-N Bond: The stretching vibration of the aromatic C-N bond will likely appear as a strong band in the 1335-1250 cm⁻¹ range. [1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental formula.

dot

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectrum Data and Interpretation:

The predicted mass spectrum of this compound will provide key information for its identification.

| m/z (mass-to-charge ratio) | Ion | Interpretation |

| 162.06 | [M]⁺˙ | Molecular ion (for EI) |

| 163.07 | [M+H]⁺ | Protonated molecule (for ESI) |

| 135.05 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the pyridine ring |

| 134.04 | [M-H₂CN]⁺˙ | Loss of a CH₂N radical |

-

Molecular Ion: The molecular weight of this compound (C₉H₇FN₂) is 162.16 g/mol . In an EI mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 162. In an ESI mass spectrum, the protonated molecule ([M+H]⁺) would be seen at m/z 163. High-resolution mass spectrometry would provide the accurate mass, confirming the elemental composition.

-

Fragmentation Pattern: Quinolone structures often undergo characteristic fragmentation pathways. The loss of HCN (27 Da) from the pyridine ring is a common fragmentation for quinolines. The fragmentation pattern can provide further confidence in the structural assignment.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, such as the primary amine and the fluoroaromatic system. Mass spectrometry determines the molecular weight and elemental composition and offers additional structural insights through fragmentation analysis. The predicted data presented in this guide serves as a valuable reference for researchers working with this important synthetic intermediate, ensuring its correct identification and quality control in the pursuit of novel therapeutic agents.

References

-

Meléndez, J. et al. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData, 5(6). Available at: [Link]

-

Krzyzaniak, A. et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(16), 4991. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

LibreTexts. (2020, August 15). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Cheminfo.org. IR spectra prediction. Available at: [Link]

-

Sajed, T. et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

-

Hansen, P. E. et al. (2020). One‐bond 1J(15N,H) coupling constants at sp2 hybridized nitrogen of Schiff bases, enaminones and similar compounds. A theoretical study. Magnetic Resonance in Chemistry, 58(8), 750-762. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

-

Zhang, X. et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2020, 8841926. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Fluoroquinolin-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Preamble: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Molecules within the quinoline class, particularly functionalized aminofluoroquinolines like 5-Fluoroquinolin-3-amine (CAS No. 1028302-82-0) [1], represent a rich area of medicinal chemistry research. However, their potential is intrinsically linked to their solubility and stability. These are not mere data points but critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to shelf-life and safety.

This guide provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and chemical stability of this compound. As specific experimental data for this molecule is not widely published, this document serves as a methodological blueprint. It is designed to empower researchers to generate high-quality, reproducible data by explaining not just the "how" but the fundamental "why" behind each experimental choice. The protocols herein are grounded in regulatory expectations and established scientific principles, ensuring a self-validating and robust characterization process.

Section 1: Foundational Physicochemical Properties (Theoretical Assessment)

Prior to embarking on extensive experimental work, an in-silico or theoretical assessment of key molecular properties is an indispensable first step. This allows for the anticipation of experimental behavior and informs the design of subsequent studies.

Molecular Structure and Ionization (pKa)

This compound possesses two primary ionizable centers: the endocyclic quinoline nitrogen and the exocyclic 3-amino group.

-

Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen contributes to the aromatic system to a lesser extent than in pyrrole, making it basic.

-

Exocyclic Amine (-NH2): This is a primary aromatic amine. Its basicity is typically lower than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

-

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 5-position is expected to decrease the electron density across the ring system, thereby reducing the basicity (lowering the pKa) of both nitrogen centers compared to an unsubstituted 3-aminoquinoline.

Predicted pKa: While experimental values are unavailable, the primary basic center is anticipated to be the exocyclic amine. Based on analogous structures, the pKa is likely to fall in the range of 3.0 - 5.0 . This prediction is crucial; it suggests that at physiological pH (7.4), the molecule will be predominantly in its neutral, un-ionized form, which has profound implications for its solubility and membrane permeability. Methods for experimentally determining pKa, such as potentiometric titration or UV-spectrophotometry, are highly recommended for confirmation.

Lipophilicity (LogP)

The partition coefficient (LogP) describes the lipophilicity of a neutral compound and is a key predictor of its absorption and distribution properties.

-

Structural Contributions: The molecule has a fused aromatic (lipophilic) core, while the amino group provides a polar, hydrophilic contribution.

-

Impact of Fluorine: Fluorine substitution generally increases lipophilicity (increases LogP).[2][3]

Predicted LogP: Computational models suggest a LogP value in the range of 2.0 - 3.0 for this structure.[4][5] According to Lipinski's Rule of 5, a LogP value below 5 is consistent with properties favorable for oral bioavailability.[6] This predicted range suggests moderate lipophilicity, indicating that while it may favor partitioning into lipid membranes, aqueous solubility could be a challenge that requires careful characterization.

Section 2: Aqueous and Organic Solubility Determination

Solubility dictates the maximum concentration of a drug in solution and is a cornerstone for formulation development and predicting in vivo absorption. The Shake-Flask method remains the gold standard for determining thermodynamic equilibrium solubility.

Rationale for Solvent Selection

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are chosen to mimic the physiological environments of the gastrointestinal tract and blood, providing insight into pH-dependent solubility and potential absorption windows.[7]

-

Organic Solvents:

-

DMSO: A powerful, polar aprotic solvent used for creating high-concentration stock solutions for in vitro screening.

-

Ethanol & Methanol: Polar protic solvents common in formulation and synthesis.

-

Acetonitrile (ACN): A polar aprotic solvent widely used as an HPLC mobile phase component, making it relevant for analytical method development.

-

Tetrahydrofuran (THF) & Dichloromethane (DCM): Common processing and synthesis solvents; understanding solubility in these is vital for process chemistry.[8]

-

Experimental Workflow: Shake-Flask Method

The following workflow provides a robust methodology for determining equilibrium solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Solubility Profiling

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

-

Aqueous Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffers (pH 6.8 and 7.4)

-

Organic Solvents: DMSO, Ethanol, Methanol, ACN, THF, DCM (HPLC grade)

Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent or buffer.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been established.

-

Sampling: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to account for any adsorption to the filter membrane.

-

Dilution & Analysis: Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., ACN or Methanol). Create a standard curve (typically 5-6 concentrations). Accurately dilute the filtered sample with the HPLC mobile phase to fall within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. Calculate the concentration in the original filtrate based on the dilution factor. The final solubility is reported in mg/mL or µg/mL.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Experimental Data] |

| Acetate Buffer | 4.5 | 25 | [Experimental Data] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Data] |

| Phosphate Buffer | 7.4 | 25 | [Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Data] |

| Ethanol | N/A | 25 | [Experimental Data] |

| Methanol | N/A | 25 | [Experimental Data] |

| Acetonitrile | N/A | 25 | [Experimental Data] |

| Dichloromethane (DCM) | N/A | 25 | [Experimental Data] |

Section 3: Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are the cornerstone of stability assessment. They are intentionally aggressive studies designed to accelerate degradation, thereby providing critical insights into the intrinsic stability of the molecule, potential degradation pathways, and for the development of a stability-indicating analytical method.[9] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[5]

Experimental Workflow: Forced Degradation Studies

This workflow outlines the systematic approach to stress testing as mandated by regulatory guidelines such as ICH Q1A and Q1B.[2][9]

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols: Stability Profiling

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

-

HPLC-grade water and acetonitrile

-

pH meter, heating blocks/water baths

-

ICH-compliant photostability chamber

-

Stability-indicating HPLC-UV/MS system

General Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

-

For each condition, mix the stock solution with the stressor solution.

-

Include a control sample (compound in solution without stressor) for each condition, stored at ambient temperature protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours, and longer if no degradation is observed).

-

Analyze samples using a stability-indicating HPLC method.

Protocol 3.2.1: Acid and Base Hydrolysis

-

Acid: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Place in a heating block at 60 °C.

-

Base: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Place in a heating block at 60 °C.

-

Sampling: At each time point, withdraw an aliquot and immediately neutralize it (acid sample with NaOH, base sample with HCl) to quench the reaction before analysis. Causality Note: Quenching is vital to prevent further degradation after sampling, ensuring the analytical result accurately reflects the specific time point.

Protocol 3.2.2: Oxidative Degradation

-

Procedure: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative stress.[5] The reaction is typically conducted at room temperature as heat can accelerate peroxide decomposition.

Protocol 3.2.3: Thermal Degradation

-

Solution: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Place in a heating block at 60 °C, protected from light.

-

Solid State: Place a small amount of solid compound in a vial and store in an oven at 60 °C. At each time point, dissolve a portion for analysis.

-

Rationale: This tests for susceptibility to heat-induced degradation, both in solution and as a solid material, which is critical for determining storage conditions.

Protocol 3.2.4: Photostability

-

Procedure: Expose a solution of the compound (e.g., in a quartz cuvette or thin layer on a petri dish) and a sample of the solid powder to a light source conforming to ICH Q1B guidelines.[2] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

-

Control: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.

-

Rationale: This test is essential for understanding if the compound requires light-protective packaging. The dark control differentiates between degradation caused by light versus thermal effects from the light source.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the molecule's stability profile.

| Stress Condition | Parameters | Time (hours) | % Assay of Parent | % Degradation | Observations (New Peaks, etc.) |

| Control | RT, Dark | 24 | [Data] | [Data] | [Data] |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |

| Thermal (Solution) | Water, 60°C | 24 | [Data] | [Data] | [Data] |

| Photolytic | ICH Light Box | N/A | [Data] | [Data] | [Data] |

Conclusion

The systematic application of the methodologies detailed in this guide will yield a comprehensive solubility and stability profile for this compound. This foundational dataset is not merely a characterization exercise; it is a critical enabler for all subsequent stages of drug development. It informs the selection of formulation strategies, guides the development of robust analytical methods, establishes appropriate storage and handling conditions, and ultimately, provides the confidence needed to advance a promising molecule toward its therapeutic potential.

References

A complete list of all sources cited within this document is provided below for verification and further reading.

-

Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

-

Baertschi, S. W., et al. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1614-1626. [Link]

-

Chemicalize. Calculated LogP values for various compounds. [Link]

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]

-

Ertl, P., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. CHIMIA International Journal for Chemistry, 74(12), 941-949. [Link]

-

European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(29), e202200331. [Link]

-

International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Patel, K., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-13. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

-

ResearchGate. (2022). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

-

University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

-

Voloshyna, O., et al. (2025). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...[Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

Sources

- 1. 1028302-82-0|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 9. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

Synthesis pathways for 5-Fluoroquinolin-3-amine

An In-depth Technical Guide to the Synthesis of 5-Fluoroquinolin-3-amine

Executive Summary

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 5-position and an amine at the 3-position of the quinoline scaffold provides a unique combination of physicochemical properties and a versatile functional handle for further molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the amino group serves as a crucial point for derivatization to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers, chemists, and professionals in the pharmaceutical sciences. We will delve into the mechanistic underpinnings of established methods such as the Friedländer annulation and Skraup-type syntheses, offering field-proven insights into experimental choices and providing detailed, actionable protocols.

Introduction: The Strategic Value of this compound

The quinoline ring system is a privileged scaffold, forming the core of numerous approved drugs, most notably in the areas of antimalarial and antibacterial therapies.[1][2] The functionalization of this scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile.

-

The Influence of the 5-Fluoro Substituent: The introduction of fluorine into bioactive molecules is a widely used strategy in drug design.[3] A fluorine atom at the 5-position of the quinoline ring can profoundly influence the molecule's properties by altering its electronic nature, lipophilicity, and metabolic stability. It can block sites of oxidative metabolism and engage in favorable electrostatic interactions with biological targets, potentially increasing binding affinity and efficacy.[1]

-

The 3-Amino Group as a Synthetic Handle: The primary amine at the 3-position is a versatile functional group that serves as a nucleophile or a precursor for a wide array of chemical transformations. This allows for the construction of diverse compound libraries through reactions such as acylation, alkylation, arylation, and diazotization, making it an ideal anchor point for SAR exploration.

This guide focuses on the practical synthesis of this valuable intermediate, bridging theoretical mechanisms with practical laboratory execution.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals several logical bond disconnections, which correspond to well-established named reactions for quinoline synthesis. The primary strategies involve the construction of the pyridine ring onto a pre-functionalized benzene ring.

Caption: Simplified workflow for the Friedländer Synthesis.

Experimental Protocol: Friedländer Synthesis

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-fluorobenzaldehyde (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq).

-

Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of potassium hydroxide (0.2 eq).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

-

Purification: Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway 2: Skraup-Doebner-von Miller Synthesis

This classic pathway is robust and often used when the corresponding 2-aminoaryl aldehyde for the Friedländer synthesis is not readily available. [4][5]The strategy involves cyclizing a substituted aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strong acid and oxidizing conditions. [6][7][8] To synthesize this compound, a logical starting material would be 2-fluoro-4-nitroaniline . The quinoline ring is formed first, yielding 5-fluoro-3-nitroquinoline, which is then reduced to the target amine.

Causality in Experimental Design:

-

Starting Material: 2-Fluoro-4-nitroaniline is chosen because the fluorine atom directs the cyclization to form the desired 5-fluoro regioisomer, and the nitro group serves as a stable precursor to the 3-amino group.

-

Reagents: Glycerol is dehydrated in situ by concentrated sulfuric acid to form acrolein, the key electrophile. [2]* Oxidizing Agent: Nitrobenzene or arsenic acid is traditionally used to oxidize the dihydroquinoline intermediate to the aromatic quinoline. [6]The reaction can be highly exothermic and requires careful control. [6]Ferrous sulfate is often added to moderate the reaction's vigor. [6]

Caption: Workflow for the Skraup Synthesis followed by reduction.

Experimental Protocol: Skraup Synthesis & Reduction

Step A: Synthesis of 5-Fluoro-3-nitroquinoline

-

Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-fluoro-4-nitroaniline (1.0 eq) and ferrous sulfate heptahydrate (0.1 eq), keeping the temperature below 60 °C.

-

Reagent Addition: Slowly add glycerol (3.0 eq) to the mixture, followed by the cautious addition of an oxidizing agent like nitrobenzene (1.5 eq).

-

Reaction: Heat the mixture to 120-130 °C for 3-5 hours. The reaction is vigorous and must be monitored closely.

-

Work-up: Cool the mixture and carefully pour it onto crushed ice. Steam distill to remove the excess nitrobenzene.

-

Isolation: Make the remaining solution alkaline with sodium hydroxide to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize from ethanol to purify 5-fluoro-3-nitroquinoline.

Step B: Reduction to this compound

-

Setup: Suspend 5-fluoro-3-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 4-5 eq) portion-wise, controlling the temperature with an ice bath.

-

Reaction: After the addition is complete, heat the mixture to 70-80 °C for 1-2 hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction, pour it onto ice, and make it strongly basic (pH > 10) with concentrated NaOH solution.

-

Purification: Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield this compound.

Comparative Analysis of Synthesis Pathways

The optimal synthetic route depends on factors such as starting material availability, scalability, and safety considerations.

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |

| Friedländer Annulation | 2-Amino-6-fluorobenzaldehyde, Aminoacetonitrile | High convergence, often cleaner reactions, milder conditions possible. [9] | Starting aldehyde may be expensive or require separate synthesis. | 60-85% |

| Skraup Synthesis | 2-Fluoro-4-nitroaniline, Glycerol | Readily available and inexpensive starting materials, robust and scalable. | Harsh and highly exothermic reaction conditions, [6]use of toxic oxidizing agents, multi-step process. | 40-60% (overall) |

Conclusion

The synthesis of this compound can be effectively achieved through several established methodologies. The Friedländer Annulation represents a more modern and direct approach, offering higher yields and milder conditions, provided the 2-amino-6-fluorobenzaldehyde precursor is accessible. In contrast, the Skraup Synthesis , followed by nitro group reduction, is a classic and cost-effective route that relies on more fundamental building blocks, despite its harsh and potentially hazardous reaction conditions. The choice of synthesis pathway is a strategic decision that must balance precursor availability, process safety, and overall efficiency. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.

References

- Benchchem. (n.d.). An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- Various Authors. (n.d.). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- Wikipedia. (n.d.). Friedländer synthesis.

- Khan, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- Parrish, J. P., & Jung, J. C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.

- Wikipedia. (n.d.). Skraup reaction.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- Al-dujaili, L. K., & Al-Zujaji, R. J. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH.

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.

- Lubbe, A., et al. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Fluoroquinolin-3-amine

Abstract: 5-Fluoroquinolin-3-amine is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1][2][3] The 3-amino group provides a crucial synthetic handle for further molecular elaboration, making this compound a valuable building block for diverse pharmaceutical agents. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this compound, with a core focus on the selection, rationale, and preparation of the essential starting materials. We will dissect the prevalent Friedländer annulation strategy, detail the synthesis of key precursors, and present actionable experimental protocols.

The Strategic Importance of the this compound Scaffold

The quinoline ring system is a privileged structure found in numerous natural products and synthetic drugs, most notably antimalarials like chloroquine and quinine.[4][5] Its rigid, aromatic framework serves as an excellent foundation for positioning functional groups in precise three-dimensional orientations for optimal target engagement.

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry.[6] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's:

-

Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking common metabolic pathways and increasing the drug's half-life.[3]

-

Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with protein targets.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[2]

The 3-amino group is not merely a substituent; it is a versatile functional anchor. It allows for the straightforward formation of amides, sulfonamides, ureas, and other derivatives, enabling the exploration of a vast chemical space during lead optimization campaigns.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

To effectively identify the most practical starting materials, we begin with a retrosynthetic deconstruction of the target molecule. The most direct and widely applicable approach for constructing the 5-fluoro-3-aminoquinoline core is the Friedländer annulation .[7][8][9] This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group.[10]

The primary retrosynthetic disconnection of this compound via the Friedländer pathway logically identifies two key synthons:

-

A fluorinated C6-N aromatic synthon : This component provides the benzene ring and the amino group at position 1. The most direct precursor is 2-amino-6-fluorobenzaldehyde .

-

A C2-N synthon : This fragment provides carbons 2 and 3, along with the 3-amino group. A highly effective precursor for this is aminoacetonitrile .

Caption: Retrosynthetic analysis via the Friedländer synthesis.

This analysis establishes that the successful synthesis of our target molecule is critically dependent on the efficient preparation of 2-amino-6-fluorobenzaldehyde.

The Friedländer Annulation Strategy: A Primary Synthetic Route

The Friedländer synthesis is renowned for its efficiency and convergence, constructing the bicyclic quinoline system in a single step from two key fragments.[9] The reaction is typically catalyzed by either acid or base. The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[8]

Synthesis of Key Starting Material: 2-Amino-6-fluorobenzaldehyde

Commercially available but often costly, 2-amino-6-fluorobenzaldehyde is frequently prepared in the lab via a multi-step sequence starting from more accessible precursors. A common and reliable route begins with 2-bromo-6-fluorotoluene.

Caption: Workflow for the synthesis of 2-amino-6-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzaldehyde [11]

This protocol is adapted from established methods for the synthesis of halogenated benzaldehydes.

-

Step 1: Side-Chain Bromination.

-

To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a radical initiator, such as benzoyl peroxide or AIBN (0.02 eq).

-

Heat the mixture to reflux under illumination with a light source (e.g., a 250W lamp) for 6-12 hours, monitoring the reaction by GC-MS.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used directly in the next step without further purification.

-

-

Step 2: Kornblum Oxidation.

-

Dissolve the crude 2-bromo-6-fluorobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (3.0 eq) and heat the mixture to approximately 95-100°C for 3-8 hours.[11]

-

Monitor the formation of the aldehyde by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde.[11][12]

-

-

Step 3: Buchwald-Hartwig Amination.

-

In an oven-dried flask, combine 2-bromo-6-fluorobenzaldehyde (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

-

Add sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add anhydrous toluene and heat the mixture to 100-110°C until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with ethyl acetate, and add 2M HCl (aq). Stir vigorously for 1 hour to hydrolyze the imine.

-

Neutralize with aqueous sodium bicarbonate, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-amino-6-fluorobenzaldehyde.

-

The C2-N Synthon: Aminoacetonitrile

Aminoacetonitrile, often used as its stable hydrochloride salt, is an ideal partner for this reaction. The nitrile group is a masked imine. During the acid- or base-catalyzed cyclization, the nitrile is hydrolyzed, participating in the ring-closing step to form the 3-aminoquinoline product directly.

Final Condensation and Cyclization Protocol

The final step brings the two key starting materials together to construct the target heterocycle.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-amino-6-fluorobenzaldehyde (1.0 eq) in ethanol, add aminoacetonitrile hydrochloride (1.1 eq).

-

Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide, to liberate the free amine.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| p-Toluenesulfonic acid | Toluene | 110 | 85-95 | [7] |

| Potassium Hydroxide | Ethanol | 80 | 80-90 | [13] |

| Molecular Iodine | Dioxane | 100 | 88-96 | [7] |

| Neodymium(III) Nitrate | Solvent-free | 120 | 90-95 | [14] |

Alternative Synthetic Strategies

While the Friedländer annulation is highly effective, other strategies can be considered, though they are often less direct for this specific substitution pattern.

-

Skraup Synthesis Modification: One could theoretically start with 2-fluoroaniline and react it with glycerol and an oxidizing agent.[13][15] However, the classic Skraup reaction does not readily introduce a substituent at the 3-position. This would necessitate a subsequent multi-step functionalization of the resulting 5-fluoroquinoline (e.g., nitration followed by reduction), making it a less atom-economical approach.

-

Electrophilic Cyclization of Alkynes: A modern approach involves the cyclization of N-(2-alkynyl)anilines.[4] To synthesize this compound via this route, one would need to prepare a 2-fluoro-N-(3-amino-1-propynyl)aniline. While feasible, the synthesis of this advanced starting material can be complex.

Conclusion

The synthesis of this compound is most efficiently achieved through the Friedländer annulation . This strategy's success hinges on the availability and purity of two key starting materials: 2-amino-6-fluorobenzaldehyde and aminoacetonitrile . A thorough understanding of the synthetic pathways to these precursors, particularly the multi-step preparation of the fluorinated benzaldehyde from commercially available toluenes, is essential for any research or development campaign. By employing the robust protocols outlined in this guide, researchers can reliably access this valuable heterocyclic building block for application in the discovery of next-generation therapeutics.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Patsnap. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 24.6: Synthesis of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

SAGE Publications Inc. (n.d.). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

-